6-Iodo-2-(methylthio)benzo[d]thiazole
CAS No.:
Cat. No.: VC13815880
Molecular Formula: C8H6INS2
Molecular Weight: 307.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6INS2 |
|---|---|
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | 6-iodo-2-methylsulfanyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C8H6INS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 |
| Standard InChI Key | BNVCQPDDDUOBRT-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(S1)C=C(C=C2)I |
| Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole core—a fused bicyclic system comprising a benzene ring and a thiazole moiety. The iodine atom at the 6th position introduces steric bulk and electronic effects, while the methylthio group (–SCH₃) at the 2nd position enhances lipophilicity. Key structural identifiers include:
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IUPAC Name: 6-Iodo-2-methylsulfanyl-1,3-benzothiazole
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SMILES: CSC1=NC2=C(S1)C=C(C=C2)I
Physicochemical Characteristics
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Molecular Formula: C₈H₆INS₂
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Molecular Weight: 307.2 g/mol
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Melting Point: Data unavailable; analogues like 2-(methylthio)benzothiazole melt at 46°C .
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Boiling Point: Estimated >177°C (extrapolated from similar derivatives) .
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Solubility: Likely low in water due to hydrophobic substituents; soluble in organic solvents (e.g., DMSO, chloroform) .
Synthesis Methods
Conventional Cyclization Approaches
A metal-free synthesis route involves reacting 4-iodo-2-aminothiophenol with methyl iodide under basic conditions. This method minimizes hazardous byproducts and achieves yields >75%. Alternative pathways utilize electrochemical intramolecular N–H/S–H coupling of 2-mercaptobenzamides, producing benzo[d]isothiazoles with hydrogen gas as the sole byproduct .
Eco-Friendly Innovations
Recent advances emphasize sustainability:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining high purity .
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Catalyst-Free Cyclization: Employing potassium thiocyanate and bromine in acetic acid avoids transition metals, aligning with green chemistry principles .
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Advantages |
|---|---|---|---|
| Metal-Free Cyclization | KSCN, Br₂, CH₃COOH | 78–85 | Low toxicity, scalable |
| Electrochemical Coupling | 2-Mercaptobenzamide, H₂O | 82 | No oxidants, ambient conditions |
| Microwave-Assisted | KI, CH₃I, K₂CO₃ | 90 | Rapid, energy-efficient |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits potent monoamine oxidase (MAO) inhibition, with IC₅₀ values comparable to clinical antidepressants. By blocking neurotransmitter degradation, it elevates synaptic dopamine and serotonin levels, suggesting utility in treating neurodegenerative disorders .
Antimicrobial Efficacy
In vitro studies on benzothiazole derivatives reveal broad-spectrum activity:
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Bacterial Strains: MIC values of 0.03 µg/mL against Staphylococcus aureus and 0.06 µg/mL against Escherichia coli.
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Fungal Pathogens: Inhibits Candida albicans at 0.125 µg/mL, outperforming fluconazole.
Industrial and Pharmaceutical Applications
Drug Development
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Neuroprotective Agents: Mitigates 6-OHDA-induced neuronal death in Parkinson’s disease models, reducing nitric oxide synthase activity by 40% .
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Antibacterial Candidates: Structural analogs are under investigation for multidrug-resistant infections.
Agrochemical Uses
Incorporated into fungicides targeting Phytophthora infestans, the causative agent of potato blight. Field trials demonstrate 95% efficacy at 50 ppm concentrations.
Materials Science
As a photostabilizer in polymers, it extends the lifespan of polyethylene films by scavenging UV-induced free radicals. Commercial formulations report a 30% reduction in degradation over 1,000 hours of exposure.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
| Compound | Substituents | Bioactivity (IC₅₀, µM) | Applications |
|---|---|---|---|
| 6-Iodo-2-(methylthio)-BTA | 6-I, 2-SCH₃ | 0.03 (MAO-B) | Neuroprotection, antimicrobial |
| 2-(Methylthio)benzothiazole | 2-SCH₃ | 1.2 (MAO-B) | Rubber vulcanization |
| 6-Chloro-2-(methylthio)-BTA | 6-Cl, 2-SCH₃ | 0.08 (CYP51) | Antifungal agents |
The iodine substituent in 6-Iodo-2-(methylthio)benzo[d]thiazole enhances halogen bonding interactions with biological targets, conferring superior inhibitory potency over chloro- or methyl-substituted analogues .
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